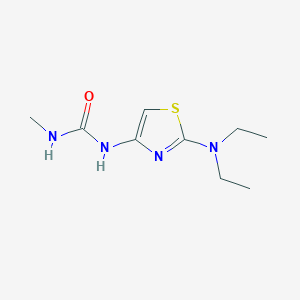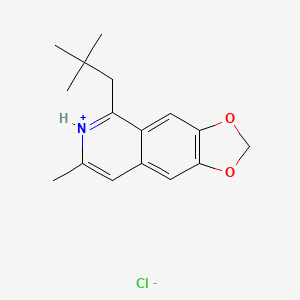
7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline family. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has garnered interest in various scientific fields due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions: 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole fragment.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
科学研究应用
7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
- 7-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
- 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester
Comparison: Compared to similar compounds, 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride stands out due to its unique structural features and potential biological activities. Its neopentyl group and specific substitution pattern on the isoquinoline core contribute to its distinct properties and applications.
属性
CAS 编号 |
17105-28-1 |
|---|---|
分子式 |
C16H20ClNO2 |
分子量 |
293.79 g/mol |
IUPAC 名称 |
5-(2,2-dimethylpropyl)-7-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-10-5-11-6-14-15(19-9-18-14)7-12(11)13(17-10)8-16(2,3)4;/h5-7H,8-9H2,1-4H3;1H |
InChI 键 |
FIBFDLFGHAMWEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC(C)(C)C)OCO3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


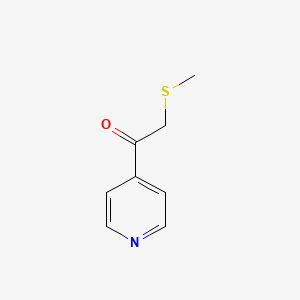
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
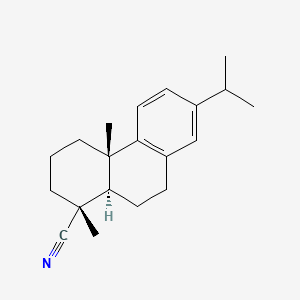
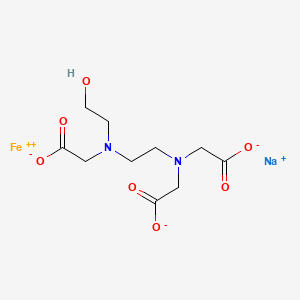
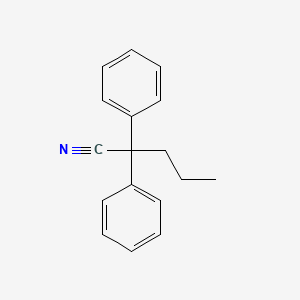

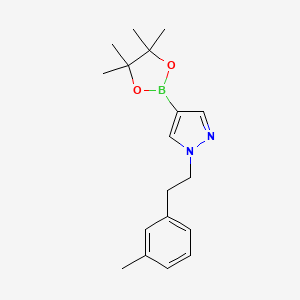
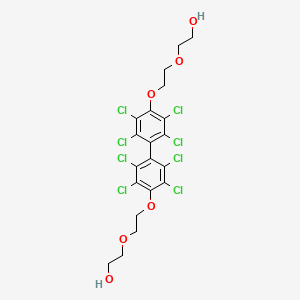
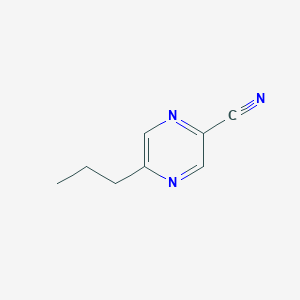
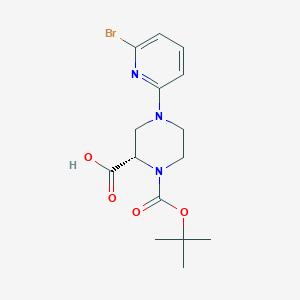
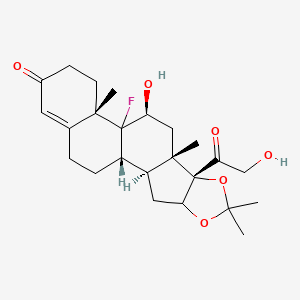
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
